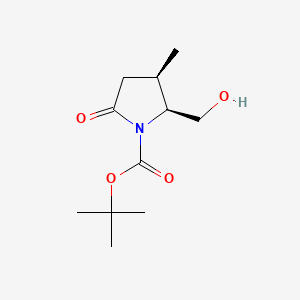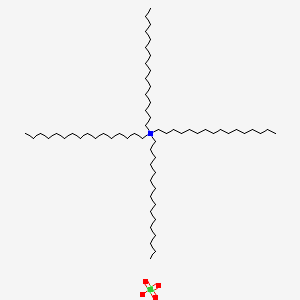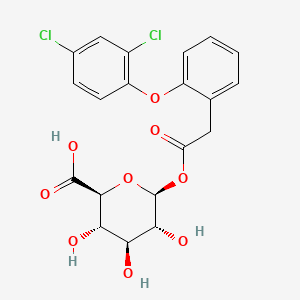
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is a metallocene compound with the molecular formula C22H22Cl2Zr and a molecular weight of 448.54 . This compound is known for its application as a catalyst in polymerization reactions, particularly in the production of hemiisotactic polypropylene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl) in the presence of a suitable solvent . The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride primarily undergoes catalytic reactions, particularly in the polymerization of olefins . It can also participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methylaluminoxane (MAO) and other co-catalysts that activate the zirconium center for polymerization . The reactions are typically carried out under inert conditions to prevent deactivation of the catalyst.
Major Products
The major products formed from reactions involving this compound are polymers, such as hemiisotactic polypropylene, which exhibit unique properties due to the specific stereochemistry imparted by the catalyst .
Wissenschaftliche Forschungsanwendungen
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride involves the activation of the zirconium center by co-catalysts such as methylaluminoxane . This activation facilitates the insertion of olefin monomers into the zirconium-carbon bond, leading to the formation of polymers. The specific stereochemistry of the resulting polymer is controlled by the structure of the metallocene catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride
- Isopropylidene(3-methylcyclopentadienyl)(fluorenyl)hafnium dichloride
Uniqueness
Isopropylidene(3-methylcyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its ability to produce hemiisotactic polypropylene, a polymer with alternating stereochemistry that imparts distinct physical properties . This compound’s specific structure and the resulting polymer’s properties make it valuable in applications requiring precise control over polymer stereochemistry .
Eigenschaften
CAS-Nummer |
133190-48-4 |
|---|---|
Molekularformel |
C22H20Cl2Zr |
Molekulargewicht |
446.526 |
IUPAC-Name |
dichlorozirconium;9-[2-(3-methylcyclopentyl)propan-2-yl]fluorene |
InChI |
InChI=1S/C22H20.2ClH.Zr/c1-15-12-13-16(14-15)22(2,3)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;;;/h4-14H,1-3H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
QZFLSSXERAHLRG-UHFFFAOYSA-L |
SMILES |
C[C]1[CH][CH][C]([CH]1)C(C)(C)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)












